tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl)carbamate
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Overview
Description
tert-Butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl]carbamate: is a chemical compound with the molecular formula C₁₇H₂₆BNO₄. It is a white to off-white crystalline powder with a melting point of 166-173°C . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl]carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material . The synthesis involves substitution reactions, often using reagents like pinacol and 1-N-BOC-4-bromopiperidine . The reaction conditions usually include the use of solvents such as dichloromethane and catalysts like palladium .
Chemical Reactions Analysis
tert-Butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: It undergoes substitution reactions, particularly in the presence of palladium catalysts, leading to the formation of aryl boronates.
Scientific Research Applications
This compound has several applications in scientific research:
Biology: It is used in the development of boron-containing drugs and as a probe in biological studies.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl]carbamate involves its interaction with molecular targets through its boron moiety. The boron atom can form stable complexes with various biomolecules, influencing their activity. This compound can also participate in electron transfer reactions, affecting cellular pathways .
Comparison with Similar Compounds
Similar compounds include:
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamic acid tert-butyl ester
These compounds share the boron-containing dioxaborolane structure but differ in their functional groups and overall molecular structure. The unique combination of the tert-butyl carbamate and the dioxaborolane moiety in tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl]carbamate makes it particularly useful in specific chemical reactions and applications.
Properties
Molecular Formula |
C16H30BNO4 |
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Molecular Weight |
311.2 g/mol |
IUPAC Name |
tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enyl]carbamate |
InChI |
InChI=1S/C16H30BNO4/c1-12(17-21-15(5,6)16(7,8)22-17)10-9-11-18-13(19)20-14(2,3)4/h1,9-11H2,2-8H3,(H,18,19) |
InChI Key |
YHGKWWBGALHKFK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)CCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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